2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde
CAS No.:
Cat. No.: VC18378168
Molecular Formula: C10H10BrNO2S
Molecular Weight: 288.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrNO2S |
|---|---|
| Molecular Weight | 288.16 g/mol |
| IUPAC Name | O-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate |
| Standard InChI | InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-3-4-8(11)7(9)6-13/h3-6H,1-2H3 |
| Standard InChI Key | ZWHMFDCYWVMIPA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=S)OC1=C(C(=CC=C1)Br)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name of this compound, O-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate, reflects its substitution pattern. The benzene ring is substituted at positions 2 and 6 with an aldehyde (-CHO) and a dimethylaminothiocarbonylmethoxy (-SC(=O)N(CH₃)₂-O-) group, respectively. The bromine atom at position 3 introduces steric and electronic effects that influence reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrNO₂S |
| Molecular Weight | 288.16 g/mol |
| IUPAC Name | O-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate |
| Canonical SMILES | CN(C)C(=S)OC₁=C(C(=CC=C₁)Br)C=O |
| InChIKey | ZWHMFDCYWVMIPA-UHFFFAOYSA-N |
| PubChem CID | 90143345 |
The SMILES string CN(C)C(=S)OC1=C(C(=CC=C1)Br)C=O encodes the connectivity, highlighting the thiocarbamate linkage (-SC(=O)N(CH₃)₂) bridging the oxygen atom to the aromatic ring.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde likely proceeds through sequential functionalization of a benzaldehyde precursor. A plausible route involves:
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Bromination: Electrophilic bromination of 2-hydroxybenzaldehyde using bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromine atom at position 3.
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Thiocarbamate Formation: Reaction of the phenolic oxygen with dimethylthiocarbamoyl chloride in the presence of a base, such as potassium carbonate, to install the thiocarbamate group.
Critical Reaction Conditions
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Temperature: Thiocarbamate formation typically requires mild heating (50–70°C) to avoid decomposition of the thiocarbonyl group.
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred to enhance nucleophilicity of the phenoxide intermediate.
Challenges in Purification
The compound’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis. Column chromatography using silica gel and a non-polar eluent (e.g., hexane/ethyl acetate) is recommended for purification, though recrystallization from dichloromethane/hexane mixtures may also be effective.
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